Imidazolidinetrione, bis(1-methylethyl)-
Description
"Imidazolidinetrione, bis(1-methylethyl)-" is a derivative of imidazolidinetrione, a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and three ketone (trione) groups. The "bis(1-methylethyl)" substituents indicate the presence of two isopropyl groups attached to the imidazolidine core. The isopropyl groups likely influence its steric bulk, solubility, and reactivity compared to simpler imidazole or imidazolidine derivatives.
Properties
CAS No. |
3621-68-9 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-5(2)10-7(12)8(13)11(6(3)4)9(10)14/h5-6H,1-4H3 |
InChI Key |
YJOSPGTWCMUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=O)N(C1=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several imidazole and imidazolidine derivatives, which serve as a basis for comparative analysis. Key structural and functional differences are outlined below:
Table 1: Comparative Overview of Imidazole/Imidazolidine Derivatives
Key Comparisons:
Substituent Effects :
- The target compound’s isopropyl groups introduce greater steric hindrance compared to methyl (e.g., 1,5-Dimethyl-1H-Imidazole) or benzyl groups (Imazapyr Acid). This may reduce reactivity in nucleophilic substitutions but enhance thermal stability .
- Ionic derivatives like 1-Butyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide exhibit distinct properties (e.g., ionic conductivity) due to their charged nature, whereas "Imidazolidinetrione, bis(1-methylethyl)-" is likely neutral .
Molecular Weight Trends :
- The target compound’s molecular weight is expected to exceed 250 g/mol (based on isopropyl substituents), placing it between Imazapyr Acid (261.28 g/mol) and Imidazole Related Compound 9 (276.39 g/mol) .
Functional Group Diversity: Unlike Imazapyr Acid (carboxylic acid) or sulfonylimide salts, "Imidazolidinetrione, bis(1-methylethyl)-" lacks ionizable groups, suggesting non-polar behavior in solvents .
Limitations and Knowledge Gaps
The absence of specific data (e.g., spectral characterization, synthetic routes) for "Imidazolidinetrione, bis(1-methylethyl)-" in the evidence limits precise comparisons. Further experimental studies are required to validate its physicochemical properties and reactivity.
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